![molecular formula C13H15BrO3 B1368649 7-(2-Bromophenyl)-7-oxoheptanoic acid CAS No. 898765-27-0](/img/structure/B1368649.png)
7-(2-Bromophenyl)-7-oxoheptanoic acid
Overview
Description
The compound is a derivative of phenylacetic acid, which is an organic compound containing a phenyl functional group and an acetic acid functional group . The “7-(2-Bromophenyl)” part suggests a bromophenyl group attached to the seventh carbon in the heptanoic acid chain. The “7-oxo” indicates the presence of a carbonyl group (C=O) on the seventh carbon .
Molecular Structure Analysis
The molecular structure of this compound would likely include a seven-carbon chain (heptanoic acid) with a carbonyl group at the seventh carbon and a bromophenyl group also attached to the seventh carbon .Scientific Research Applications
Synthesis of Key Intermediates
- 7-(2-Bromophenyl)-7-oxoheptanoic acid has been used in the synthesis of significant intermediates in chemical reactions. For instance, methyl 7-oxoheptanoate, a compound related to this compound, has been utilized for creating 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-l-one, which is a key intermediate for prostaglandin preparation (Ballini & Petrini, 1984).
Precursor in Heterocyclic Compound Synthesis
- Research indicates the utility of similar compounds as starting materials for synthesizing various heterocyclic compounds. For example, 4-(4-bromophenyl)-4-oxobut-2-enoic acid has been used to prepare a series of aroylacrylic acids, pyridazinones, and furanones derivatives, which have potential antibacterial activities (El-Hashash et al., 2015).
Role in Antiproliferative Agents
- Compounds structurally similar to this compound have been synthesized for biological applications, such as in antiproliferative activities. For example, the synthesis of 2-adamantyl 7-[(2-{[(2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino}ethyl)amino]-7-oxoheptanoate has shown moderate cytotoxicity against human epithelial lung carcinoma cells (Nurieva et al., 2015).
Novel Synthesis Methods
- Research also includes novel methods of synthesizing related compounds. For instance, efficient synthesis techniques have been developed for creating dibenzo[a,c]cyclohepten-5-ones, which could potentially be applied to this compound derivatives (Choi et al., 2009).
Application in Organic Synthesis
- The compound and its derivatives have been employed in organic synthesis processes. For example, the synthesis of ω-(4-bromophenyl)alkanoic acids, closely related to this compound, have been used in the creation of organoboranes, indicating the compound's versatility in organic chemistry (Zaidlewicz & Wolan, 2002).
Mechanism of Action
properties
IUPAC Name |
7-(2-bromophenyl)-7-oxoheptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c14-11-7-5-4-6-10(11)12(15)8-2-1-3-9-13(16)17/h4-7H,1-3,8-9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMPZWZOLAWOLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645280 | |
Record name | 7-(2-Bromophenyl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898765-27-0 | |
Record name | 2-Bromo-ζ-oxobenzeneheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898765-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(2-Bromophenyl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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